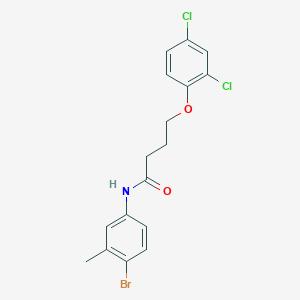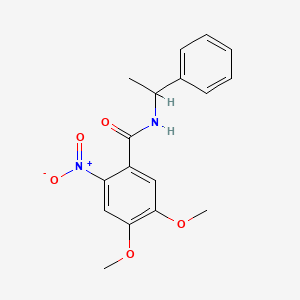
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, commonly known as Bromoxynil, is a widely used herbicide in agriculture. It belongs to the family of nitrile herbicides and is known for its broad-spectrum weed control. The compound has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
Bromoxynil acts by inhibiting photosynthesis in plants. It binds to the electron transport chain in chloroplasts and disrupts the production of ATP, leading to the death of the plant. The compound is highly effective against broadleaf weeds and has a low toxicity to mammals.
Biochemical and Physiological Effects:
Bromoxynil has been shown to have a range of biochemical and physiological effects on plants. It can affect the activity of enzymes involved in photosynthesis, respiration, and protein synthesis. The compound can also alter the levels of plant hormones, leading to changes in growth and development.
Advantages and Limitations for Lab Experiments
Bromoxynil is a widely used herbicide in laboratory experiments due to its broad-spectrum weed control and low toxicity to mammals. However, the compound can have variable effects on different plant species, and its effectiveness can be influenced by environmental factors such as temperature and humidity.
Future Directions
There are several future directions for research on Bromoxynil. One area of interest is the development of new formulations of the compound that are more effective and have lower environmental impacts. Another area of research is the investigation of the effects of Bromoxynil on non-target organisms, such as soil microorganisms and beneficial insects. Additionally, there is a need for research on the mechanisms of herbicide resistance in weeds and the development of new strategies for weed control.
Synthesis Methods
The synthesis of Bromoxynil involves the reaction of 2,4-dichlorophenol with 4-bromo-3-methylbenzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with butyronitrile. The final product is obtained after purification and isolation.
Scientific Research Applications
Bromoxynil has been widely used in scientific research for its herbicidal properties. It has been used to study the effects of herbicides on soil microbial communities, plant growth, and crop yields. The compound has also been used to investigate the mechanisms of herbicide resistance in weeds.
properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrCl2NO2/c1-11-9-13(5-6-14(11)18)21-17(22)3-2-8-23-16-7-4-12(19)10-15(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSCTWZNRLOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5203182.png)

![5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5203188.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5203191.png)


![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-4-methylbenzamide](/img/structure/B5203225.png)
![N-[3-(1H-benzimidazol-1-yl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5203227.png)

![1-(2-methoxyphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-2-propanamine](/img/structure/B5203240.png)

![5-{5-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-furyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5203251.png)
![ethyl 4-[(2-methylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B5203261.png)
![5-[(3-methoxyphenoxy)methyl]-N-[4-(4-morpholinyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5203272.png)